3-[6-(2-Methoxyphenoxy)pyridazin-3-yl]benzoic acid
Overview
Description
3-[6-(2-Methoxyphenoxy)pyridazin-3-yl]benzoic acid is a complex organic compound that belongs to the class of pyridazine derivatives. Pyridazine and its derivatives are known for their wide range of pharmacological activities, including antimicrobial, anticancer, and anti-inflammatory properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[6-(2-Methoxyphenoxy)pyridazin-3-yl]benzoic acid typically involves multiple steps, starting with the preparation of the pyridazine ring. One common method involves the reaction of hydrazine with a diketone to form the pyridazine core.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis equipment to ensure high yield and purity. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to maximize efficiency and minimize by-products .
Chemical Reactions Analysis
Types of Reactions
3-[6-(2-Methoxyphenoxy)pyridazin-3-yl]benzoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially changing its pharmacological properties.
Substitution: Various substitution reactions can be performed to introduce different substituents on the pyridazine ring or the benzoic acid moiety.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various halogenating agents for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are optimized based on the desired transformation .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups, such as halogens or alkyl groups .
Scientific Research Applications
3-[6-(2-Methoxyphenoxy)pyridazin-3-yl]benzoic acid has several scientific research applications:
Mechanism of Action
The mechanism of action of 3-[6-(2-Methoxyphenoxy)pyridazin-3-yl]benzoic acid involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors involved in inflammation or cancer progression. The exact molecular targets and pathways can vary depending on the specific biological activity being studied .
Comparison with Similar Compounds
Similar Compounds
Pyridazine: The parent compound, known for its wide range of biological activities.
Pyridazinone: A derivative with similar pharmacological properties but different structural features.
Uniqueness
3-[6-(2-Methoxyphenoxy)pyridazin-3-yl]benzoic acid is unique due to the presence of the methoxyphenoxy group and the benzoic acid moiety, which may confer additional biological activities and improve its pharmacokinetic properties compared to other pyridazine derivatives .
Properties
IUPAC Name |
3-[6-(2-methoxyphenoxy)pyridazin-3-yl]benzoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14N2O4/c1-23-15-7-2-3-8-16(15)24-17-10-9-14(19-20-17)12-5-4-6-13(11-12)18(21)22/h2-11H,1H3,(H,21,22) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FWLCZWUASQVEON-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1OC2=NN=C(C=C2)C3=CC(=CC=C3)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14N2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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